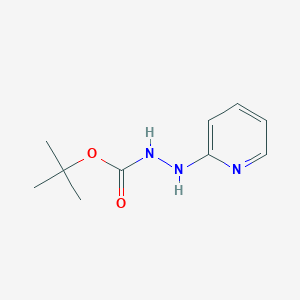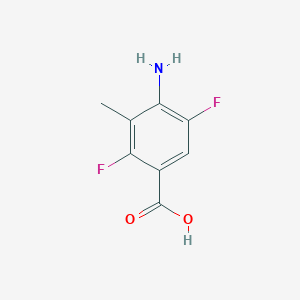
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-(1-piperidinyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-(1-piperidinyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a unique set of biochemical and physiological effects that make it an interesting target for drug development.
Mecanismo De Acción
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidine, 5-(1-piperidinyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, it is known to interact with several key proteins and enzymes in the body, including kinases and phosphatases. These interactions may lead to changes in cellular signaling pathways, ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-(1-piperidinyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been found to exhibit a variety of biochemical and physiological effects. These include anti-inflammatory, anti-cancer, and neuroprotective effects. The compound has also been found to modulate ion channels and neurotransmitter receptors, suggesting potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (1,2,4)Triazolo(1,5-a)pyrimidine, 5-(1-piperidinyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is its relatively simple synthesis method. This makes it a potentially attractive target for drug development. However, the compound's mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several potential future directions for research on (1,2,4)Triazolo(1,5-a)pyrimidine, 5-(1-piperidinyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One area of interest is its potential applications in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent, particularly in the treatment of breast and lung cancer. Further research is also needed to fully understand the compound's mechanism of action and to optimize its pharmacological properties for therapeutic use.
Métodos De Síntesis
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidine, 5-(1-piperidinyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves several steps. The starting materials are 5-(1-piperidinyl)-7-propyl-6-bromo-1,2,4-triazolo[1,5-a]pyrimidine and 2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-carbaldehyde. These two compounds are reacted together in the presence of a palladium catalyst to form the desired product.
Aplicaciones Científicas De Investigación
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-(1-piperidinyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been extensively studied for its potential therapeutic applications. It has been found to exhibit activity against a variety of disease targets, including cancer, inflammation, and neurological disorders.
Propiedades
Número CAS |
168152-94-1 |
|---|---|
Nombre del producto |
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-(1-piperidinyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
Fórmula molecular |
C27H29N9 |
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
5-piperidin-1-yl-7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C27H29N9/c1-2-8-24-23(26(35-15-6-3-7-16-35)30-27-28-18-29-36(24)27)17-19-11-13-20(14-12-19)21-9-4-5-10-22(21)25-31-33-34-32-25/h4-5,9-14,18H,2-3,6-8,15-17H2,1H3,(H,31,32,33,34) |
Clave InChI |
YGNZIYDTDDSIEA-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=NC2=NC=NN12)N3CCCCC3)CC4=CC=C(C=C4)C5=CC=CC=C5C6=NNN=N6 |
SMILES canónico |
CCCC1=C(C(=NC2=NC=NN12)N3CCCCC3)CC4=CC=C(C=C4)C5=CC=CC=C5C6=NNN=N6 |
Otros números CAS |
168152-94-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



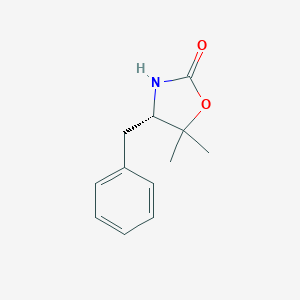
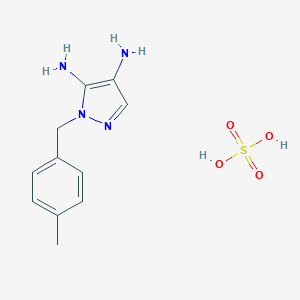




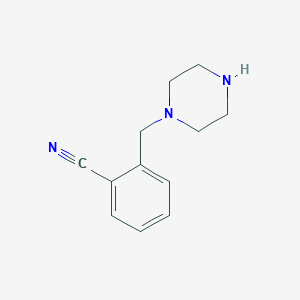


![9,13-Epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one, 2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-, (9S,10R,11R,13R)-](/img/structure/B60605.png)

